2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol
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Overview
Description
2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a benzene ring, with two 2-methylheptan-2-yl groups as substituents. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol involves its ability to undergo redox reactions. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants. This compound can interact with free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2-benzoxazolyl)-hydroquinone: Known for its photochemical properties and used in luminescent materials.
2,5-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol: Exhibits excited state proton transfer (ESPT) characteristics.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential antioxidant properties make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H38O2 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,5-bis(2-methylheptan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-7-9-11-13-21(3,4)17-15-20(24)18(16-19(17)23)22(5,6)14-12-10-8-2/h15-16,23-24H,7-14H2,1-6H3 |
InChI Key |
YDUIJJIDQRTKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCCC)O |
Origin of Product |
United States |
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